6-Bromo-4-chloro-8-fluoroquinazoline
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Overview
Description
6-Bromo-4-chloro-8-fluoroquinazoline is a heterocyclic aromatic organic compound with the molecular formula C8H3BrClFN2. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. The presence of bromine, chlorine, and fluorine atoms in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloro-8-fluoroquinazoline typically involves multi-step reactions starting from readily available precursors. One common method includes the halogenation of quinazoline derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient and consistent product yield. The use of catalysts and optimized reaction conditions can further enhance the production efficiency and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-chloro-8-fluoroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which is useful in the synthesis of complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Electrophilic Substitution: Halogenating agents like bromine, chlorine, and fluorine in the presence of catalysts.
Suzuki-Miyaura Coupling: Palladium catalysts and organoboron reagents under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups into the quinazoline ring .
Scientific Research Applications
6-Bromo-4-chloro-8-fluoroquinazoline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the development of bioactive compounds and molecular probes for studying biological processes.
Medicine: It acts as an intermediate in the synthesis of pharmaceutical agents, including potential anticancer and antimicrobial drugs.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloro-8-fluoroquinazoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-4-chloro-2-ethyl-8-fluoroquinazoline: Similar structure with an ethyl group instead of a hydrogen atom.
6-Fluoroquinazoline: Lacks the bromine and chlorine atoms, making it less reactive in certain chemical reactions.
Uniqueness
6-Bromo-4-chloro-8-fluoroquinazoline is unique due to the presence of three different halogen atoms, which impart distinct chemical properties and reactivity. This makes it a versatile intermediate for various synthetic applications and enhances its potential in pharmaceutical research .
Properties
IUPAC Name |
6-bromo-4-chloro-8-fluoroquinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClFN2/c9-4-1-5-7(6(11)2-4)12-3-13-8(5)10/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSXXGHWEGCZAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=NC=N2)Cl)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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